N-(3-Aminopropyl)benzenesulfonamid HCl
CAS No.:
Cat. No.: VC13584246
Molecular Formula: C9H15ClN2O2S
Molecular Weight: 250.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2O2S |
|---|---|
| Molecular Weight | 250.75 g/mol |
| IUPAC Name | N-(3-aminopropyl)benzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2O2S.ClH/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |
| Standard InChI Key | IMKFQRXOJWIMEV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
N-(3-Aminopropyl)benzenesulfonamid HCl is systematically named N-(3-aminopropyl)benzenesulfonamide hydrochloride, reflecting its two primary components: a benzenesulfonamide group and a 3-aminopropylamine chain. The hydrochloride salt forms via protonation of the terminal amine group, enhancing the compound’s solubility in polar solvents. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 119962040 |
| Molecular Formula | C₉H₁₅ClN₂O₂S |
| IUPAC Name | N-(3-aminopropyl)benzenesulfonamide; hydrochloride |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |
| InChI Key | IMKFQRXOJWIMEV-UHFFFAOYSA-N |
The crystal structure of analogous sulfonamides, such as 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide, reveals planar benzene rings and tetrahedral sulfur centers in sulfonamide groups, suggesting similar geometry for N-(3-Aminopropyl)benzenesulfonamid HCl .
Spectroscopic and Physicochemical Data
The compound’s infrared (IR) spectrum typically shows absorption bands for sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H bends (~3300 cm⁻¹). Nuclear magnetic resonance (NMR) data for the parent benzenesulfonamide (without the hydrochloride) include:
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¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, aromatic H), 3.1–2.9 (t, –CH₂–NH–), 2.7–2.5 (m, –CH₂–NH₂), 1.8–1.6 (m, –CH₂–CH₂–).
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¹³C NMR: δ 142.1 (C–SO₂), 129.3–127.2 (aromatic C), 43.5 (–CH₂–NH–), 38.2 (–CH₂–NH₂).
The hydrochloride salt exhibits increased thermal stability compared to the free base, with a melting point above 200°C. Solubility in water is moderate (≈50 mg/mL at 25°C), while it remains poorly soluble in nonpolar solvents like hexane.
Synthesis and Industrial Preparation
Reaction Mechanism and Optimization
The synthesis follows a two-step protocol:
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Sulfonamide Formation: Benzenesulfonyl chloride reacts with 1,3-diaminopropane in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).
The intermediate N-(3-aminopropyl)benzenesulfonamide is isolated via extraction and vacuum distillation.
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Salt Formation: The free base is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt:
Crystallization from ethanol/ether mixtures produces a pure crystalline powder.
Scalability and Industrial Relevance
Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce byproducts. Key process parameters include:
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Temperature: 0–5°C during sulfonylation to minimize hydrolysis.
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Molar ratio: 1:1.05 (sulfonyl chloride:diamine) to ensure complete conversion.
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Acid concentration: 2M HCl for optimal protonation.
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to antipsychotic agents and antimicrobials. For example, coupling with aryl halides via Buchwald–Hartwig amination yields derivatives with enhanced blood-brain barrier permeability.
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray diffraction could elucidate hydrogen-bonding networks and conformation dynamics.
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Pharmacokinetics: Investigations into bioavailability and metabolic pathways are needed to assess therapeutic potential.
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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